10-Hydroxydecyl prop-2-enoate
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Overview
Description
10-Hydroxydecyl prop-2-enoate, also known as 2-Propenoic acid, 10-hydroxydecyl ester, is an organic compound with the molecular formula C₁₃H₂₄O₃. It is a member of the acrylate family, characterized by the presence of a vinyl group directly attached to the carbonyl carbon of the ester group. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Hydroxydecyl prop-2-enoate can be synthesized through the esterification of 1,10-decanediol with acrylyl chloride. The reaction typically involves the use of a catalyst, such as a strong acid, to facilitate the esterification process. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxydecyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the vinyl group under mild conditions.
Major Products Formed:
Oxidation: Formation of 10-oxodecyl prop-2-enoate or 10-carboxydecyl prop-2-enoate.
Reduction: Formation of 10-hydroxydecyl alcohol.
Substitution: Formation of substituted acrylates with various functional groups.
Scientific Research Applications
10-Hydroxydecyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 10-Hydroxydecyl prop-2-enoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Ethyl hexyl prop-2-enoate: Similar in structure but with different alkyl chain length.
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate: Similar functional groups but different applications.
Uniqueness: 10-Hydroxydecyl prop-2-enoate is unique due to its specific hydroxyl and vinyl groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable polymers and its potential bioactivity make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
10-hydroxydecyl prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-2-13(15)16-12-10-8-6-4-3-5-7-9-11-14/h2,14H,1,3-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEWHTMQTSAPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563297 |
Source
|
Record name | 10-Hydroxydecyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23117-38-6 |
Source
|
Record name | 10-Hydroxydecyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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